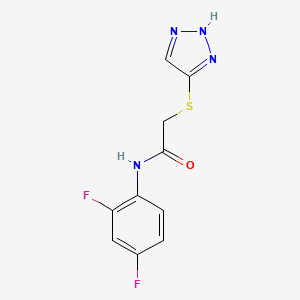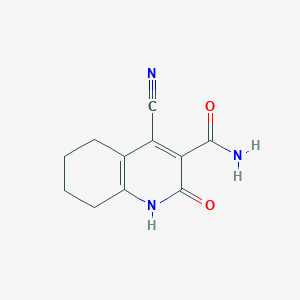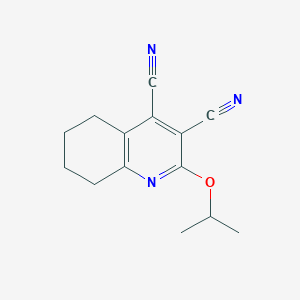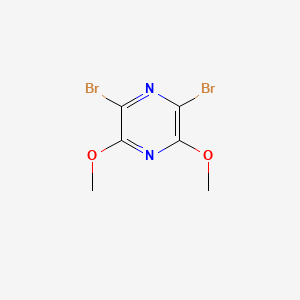
N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a 2,4-difluorophenyl group, a 1H-1,2,3-triazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide typically involves multiple steps:
Formation of the 1H-1,2,3-triazole ring: This can be achieved through a click chemistry reaction, such as the Huisgen cycloaddition between an azide and an alkyne.
Introduction of the 2,4-difluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Formation of the sulfanylacetamide moiety: This can be done by reacting a suitable thiol with an acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetamide moiety.
Substitution: The difluorophenyl group may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) may be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
科学的研究の応用
N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-yl)acetamide: Lacks the sulfanyl group.
N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)ethanamide: Has an ethanamide instead of an acetamide moiety.
Uniqueness
The presence of both the 2,4-difluorophenyl group and the 1H-1,2,3-triazol-5-ylsulfanyl moiety in N-(2,4-difluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide may confer unique properties, such as enhanced biological activity or specific interactions with molecular targets.
特性
分子式 |
C10H8F2N4OS |
|---|---|
分子量 |
270.26 g/mol |
IUPAC名 |
N-(2,4-difluorophenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C10H8F2N4OS/c11-6-1-2-8(7(12)3-6)14-9(17)5-18-10-4-13-16-15-10/h1-4H,5H2,(H,14,17)(H,13,15,16) |
InChIキー |
YCMRDFMIMXZPMH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=NNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one](/img/structure/B11051810.png)
![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![6-(2,4-Difluorophenyl)-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051817.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)
![N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11051825.png)




![ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-5-(4-sulfamoylphenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11051875.png)